molecular formula C10H15F3N2O5 B1424155 1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride CAS No. 1186663-18-2

1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride

Cat. No.: B1424155
CAS No.: 1186663-18-2
M. Wt: 300.23 g/mol
InChI Key: QMLSRQCKLLGODS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride is a chemical compound that has garnered significant attention due to its potential therapeutic and industrial applications. It is characterized by the presence of a cyclopropylamine group attached to a difluorophenyl ring, making it a unique and valuable compound in various fields of scientific research.

Preparation Methods

The synthesis of 1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride involves several steps:

    Cyclopropanation Reaction: The initial step involves the reaction of o-difluorobenzene with chloracetyl chloride in the presence of a catalyst to form a cyclopropane ring.

    Reduction: The nitro group in the intermediate compound is reduced using catalytic hydrogenation with a palladium catalyst and zinc dust to yield the desired cyclopropylamine.

    Industrial Production: Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl ring can be substituted with other functional groups using reagents like sodium hydroxide or potassium tert-butoxide.

Scientific Research Applications

1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride has diverse scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to enzymes or receptors, inhibiting their activity and modulating biological pathways.

    Pathways Involved: It affects pathways related to neurotransmission, inflammation, and cell signaling, making it a valuable compound for studying these processes.

Comparison with Similar Compounds

1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride can be compared with other similar compounds:

    1-(3,4-Difluorophenyl)cyclopropylamine Hydrochloride: This compound has a similar structure but differs in the position of the fluorine atoms on the phenyl ring, leading to different chemical and biological properties.

    1-(2,4-Dichlorophenyl)cyclopropylamine Hydrochloride: The presence of chlorine atoms instead of fluorine atoms results in different reactivity and applications.

    1-(2,4-Difluorophenyl)cyclopropanamine Hydrochloride: This compound is closely related but may have variations in its synthesis and specific applications.

This compound stands out due to its unique combination of a cyclopropylamine group and a difluorophenyl ring, offering distinct advantages in various scientific and industrial applications.

Properties

CAS No.

1186663-18-2

Molecular Formula

C10H15F3N2O5

Molecular Weight

300.23 g/mol

IUPAC Name

methyl 2-(pyrrolidine-2-carbonylamino)acetate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H14N2O3.C2HF3O2/c1-13-7(11)5-10-8(12)6-3-2-4-9-6;3-2(4,5)1(6)7/h6,9H,2-5H2,1H3,(H,10,12);(H,6,7)

InChI Key

QMLSRQCKLLGODS-UHFFFAOYSA-N

SMILES

C1CC1(C2=C(C=C(C=C2)F)F)N.Cl

Canonical SMILES

COC(=O)CNC(=O)C1CCCN1.C(=O)(C(F)(F)F)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride
Reactant of Route 4
1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride
Reactant of Route 5
1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride
Reactant of Route 6
1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.